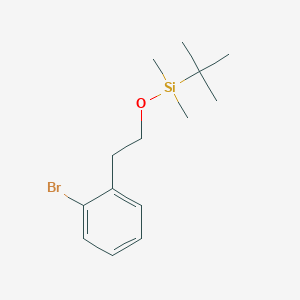

(2-Bromophenethoxy)(tert-butyl)dimethylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-bromophenyl)ethoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BrOSi/c1-14(2,3)17(4,5)16-11-10-12-8-6-7-9-13(12)15/h6-9H,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFIKLUHTYXQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444525 | |

| Record name | [2-(2-Bromophenyl)ethoxy](tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181021-20-5 | |

| Record name | [2-(2-Bromophenyl)ethoxy](tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Bromophenethoxy)(tert-butyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of (2-Bromophenethoxy)(tert-butyl)dimethylsilane, a valuable intermediate in organic synthesis. The document outlines the necessary reagents, reaction conditions, and purification methods, presented in a format tailored for professionals in the fields of chemical research and drug development.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the precursor alcohol, 2-(2-bromophenyl)ethanol, followed by the silylation of this alcohol to yield the target compound.

Logical Workflow of the Synthesis

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(2-bromophenyl)ethanol

This procedure details the reduction of 2-bromophenylacetic acid to 2-(2-bromophenyl)ethanol.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) | Moles (Example) |

| 2-Bromophenylacetic acid | 18698-97-0 | 215.04 | 34.7 g | 161 mmol |

| Borane-dimethyl sulfide complex | 13292-87-0 | 75.97 | 24 mL (10M soln.) | 240 mmol |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 200 mL | - |

| Hydrochloric acid (2N) | 7647-01-0 | 36.46 | 150 mL | - |

| Diethyl ether | 60-29-7 | 74.12 | 250 mL | - |

| Saturated sodium bicarbonate | 144-55-8 | 84.01 | As needed | - |

| Brine | - | - | As needed | - |

| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | As needed | - |

Experimental Procedure:

-

In a round-bottom flask, dissolve 2-bromophenylacetic acid (34.7 g, 161 mmol) in anhydrous tetrahydrofuran (200 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add borane-dimethyl sulfide complex (1.5 equivalents, 24 mL of a 10M solution) to the cooled solution.

-

After the cessation of gas evolution, remove the ice bath and stir the reaction mixture at room temperature overnight.

-

Cool the reaction mixture in an ice bath and carefully add 2N hydrochloric acid (150 mL) to quench the reaction.

-

Add water (200 mL) and stir the mixture for 30 minutes.

-

Extract the aqueous layer with diethyl ether (250 mL).

-

Wash the organic phase sequentially with water (2 x 150 mL), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain pure 2-(2-bromophenyl)ethanol.

Step 2: Synthesis of this compound

This protocol describes the silylation of 2-(2-bromophenyl)ethanol to form the target compound.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (Representative) | Moles (Representative) |

| 2-(2-bromophenyl)ethanol | 1074-16-4 | 201.06 | 1.0 equiv. | - |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | 18162-48-6 | 150.72 | 1.1 equiv. | - |

| Imidazole | 288-32-4 | 68.08 | 2.2 equiv. | - |

| Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | Sufficient volume | - |

| Ethyl acetate | 141-78-6 | 88.11 | As needed | - |

| Hexanes | 110-54-3 | 86.18 | As needed | - |

| Water | 7732-18-5 | 18.02 | As needed | - |

| Brine | - | - | As needed | - |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed | - |

Experimental Procedure:

-

In a round-bottom flask, dissolve 2-(2-bromophenyl)ethanol (1.0 equiv.) in anhydrous dimethylformamide.

-

Add imidazole (2.2 equiv.) to the solution and stir at room temperature until all the solid has dissolved.

-

Add tert-butyldimethylsilyl chloride (1.1 equiv.) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the silylation reaction.

Quantitative Data

While a specific literature report detailing the quantitative data for the synthesis of this compound was not identified in the performed search, the following table provides typical ranges and values based on analogous silylation reactions of primary alcohols.

| Parameter | Value | Notes |

| Reactant Ratios | ||

| 2-(2-bromophenyl)ethanol | 1.0 equiv. | Limiting reagent. |

| TBDMSCl | 1.1 - 1.5 equiv. | A slight excess is typically used to ensure complete conversion. |

| Imidazole | 2.2 - 2.5 equiv. | Acts as a base and catalyst. |

| Reaction Conditions | ||

| Solvent | Anhydrous DMF or DCM | DMF is a common choice for this type of reaction. |

| Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at ambient temperature. |

| Reaction Time | 2 - 16 hours | Reaction progress should be monitored by TLC. |

| Yield and Purity | ||

| Yield | >90% (Expected) | High yields are typical for the silylation of primary alcohols. |

| Purity | >95% (after chromatography) | Flash chromatography is generally effective for purification. |

Characterization Data (Expected)

No experimental spectral data for this compound was found in the searched literature. However, based on the chemical structure, the following are the expected characterization data:

Physical Properties:

| Property | Value |

| CAS Number | 181021-20-5 |

| Molecular Formula | C14H23BrOSi |

| Molecular Weight | 315.32 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | 314.9 °C (Predicted) |

| Density | 1.127 g/cm³ (Predicted) |

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic protons: Multiplets in the range of δ 7.0-7.6 ppm.

-

-OCH₂- protons: A triplet.

-

-CH₂- (adjacent to aromatic ring) protons: A triplet.

-

tert-Butyl protons: A singlet at approximately δ 0.9 ppm.

-

Dimethylsilyl protons: A singlet at approximately δ 0.1 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic carbons with distinct chemical shifts.

-

Signals for the two aliphatic carbons of the phenethoxy group.

-

Signals for the tert-butyl and dimethylsilyl carbons.

Mass Spectrometry (MS):

-

Molecular Ion (M+): Expected peaks at m/z 314 and 316 in an approximately 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Major Fragmentation Ion: A peak corresponding to the loss of the tert-butyl group ([M-57]⁺).

This guide provides a comprehensive framework for the synthesis and purification of this compound. Researchers should note that the provided protocols are representative and may require optimization for specific laboratory conditions and scales. Standard laboratory safety procedures should be followed at all times.

An In-depth Technical Guide to the Chemical Properties of (Bromophenethoxy)(tert-butyl)dimethylsilane Isomers

Introduction

(Bromophenethoxy)(tert-butyl)dimethylsilane represents a class of organosilicon compounds that are valuable intermediates in organic synthesis, particularly in the development of pharmaceutical agents. The core structure consists of a brominated phenethyl alcohol protected as a tert-butyldimethylsilyl (TBDMS) ether. The position of the bromine atom on the phenyl ring (ortho, meta, or para) gives rise to three positional isomers: (2-Bromophenethoxy)(tert-butyl)dimethylsilane, (3-Bromophenethoxy)(tert-butyl)dimethylsilane, and (4-Bromophenethoxy)(tert-butyl)dimethylsilane. While specific experimental data for the 2-bromo isomer is limited in publicly available literature, the properties of the 3-bromo and 4-bromo isomers provide a strong basis for understanding this class of compounds. This guide summarizes the available chemical and physical properties, spectroscopic data, and a general synthetic protocol for these compounds.

Chemical and Physical Properties

The physical properties of (Bromophenethoxy)(tert-butyl)dimethylsilane isomers are influenced by the bulky TBDMS group and the brominated phenyl ring. The available data for the 3-bromo and 4-bromo isomers are summarized below.

| Property | (3-Bromophenethoxy)(tert-butyl)dimethylsilane | (4-Bromophenethoxy)(tert-butyl)dimethylsilane |

| CAS Number | 249937-07-3 | 67963-68-2 |

| Molecular Formula | C₁₄H₂₃BrOSi | C₁₂H₁₉BrOSi |

| Molecular Weight | 315.32 g/mol | 287.27 g/mol |

| IUPAC Name | 2-(3-bromophenyl)ethoxy-tert-butyl-dimethylsilane | (4-bromophenoxy)-tert-butyl-dimethylsilane |

| Boiling Point | Not available | 137 °C at 25 mmHg |

| Density | Not available | 1.174 g/mL at 25 °C |

| Refractive Index (n20/D) | Not available | 1.511 |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of these molecules. While full spectral assignments are not always available, the following data has been reported.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of these compounds.

| Isomer | Key Mass Fragments (m/z) |

| (3-Bromophenethoxy)(tert-butyl)dimethylsilane | 187, 257, 259 |

| (4-Bromophenoxy)(tert-butyl)dimethylsilane | 150, 189, 229, 231 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the (Bromophenethoxy)(tert-butyl)dimethylsilane isomers. While specific peak assignments are not detailed in the available search results, the presence of spectra is noted.

| Isomer | Available NMR Data |

| (4-Bromophenoxy)(tert-butyl)dimethylsilane | ¹H NMR and ¹³C NMR spectra are available. |

Experimental Protocols

General Synthesis of (Bromophenethoxy)(tert-butyl)dimethylsilane

The synthesis of (Bromophenethoxy)(tert-butyl)dimethylsilane isomers typically involves the silylation of the corresponding bromophenethyl alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base.

Materials:

-

2-(Bromophenyl)ethanol isomer (e.g., 2-(3-bromophenyl)ethanol)

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of the respective 2-(bromophenyl)ethanol isomer in anhydrous DMF, add imidazole (1.5 equivalents).

-

Stir the mixture at room temperature until the imidazole has dissolved.

-

Add tert-butyldimethylsilyl chloride (1.2 equivalents) portion-wise to the solution.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure (Bromophenethoxy)(tert-butyl)dimethylsilane.

Visualizations

General Synthesis Workflow

Caption: General workflow for the synthesis of (Bromophenethoxy)(tert-butyl)dimethylsilane.

Reactivity and Applications

(Bromophenethoxy)(tert-butyl)dimethylsilane isomers are bifunctional molecules with two key reactive sites: the bromo-substituted aromatic ring and the TBDMS ether.

-

Aryl Bromide Reactivity: The carbon-bromine bond on the phenyl ring allows for a variety of cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, making these compounds valuable building blocks in the synthesis of complex organic molecules and pharmaceutical targets.

-

Silyl Ether Moiety: The TBDMS ether serves as a robust protecting group for the primary alcohol. It is stable to a wide range of reaction conditions, including strongly basic media and organometallic reagents. Deprotection can be readily achieved under acidic conditions or with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to reveal the primary alcohol for further functionalization.

The combination of a protected alcohol and a reactive aryl bromide makes these compounds particularly useful in multi-step syntheses where sequential modification at different positions is required. They can serve as precursors for a wide array of derivatives, including those with applications in materials science and as ligands for catalysis. In drug development, the phenethoxy motif is present in a number of biologically active compounds, and the ability to functionalize the phenyl ring via the bromide offers a route to explore structure-activity relationships.

Technical Guide: (2-Bromoethoxy)(tert-butyl)dimethylsilane

CAS Number: 86864-60-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Bromoethoxy)(tert-butyl)dimethylsilane, a versatile silyl ether used in a variety of organic synthesis applications. The information presented is intended for professionals in research and development.

Chemical and Physical Properties

(2-Bromoethoxy)(tert-butyl)dimethylsilane is a colorless to pale yellow liquid.[1] It is a silyl ether derivative that is stable under basic conditions, making it a valuable protecting group in multi-step syntheses.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H19BrOSi | [3] |

| Molecular Weight | 239.23 g/mol | [3] |

| Boiling Point | 70-75 °C at 2.5 mmHg | [3] |

| Density | 1.115 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.444 | [3] |

| Flash Point | 163 °F (73 °C) - closed cup | [4] |

| Storage Temperature | 2-8°C | [3] |

| Solubility | Reacts slowly with water/moisture | [3] |

| Synonyms | 2-(tert-Butyldimethylsilyloxy)ethyl bromide, TBDMS-Br, BrCH2CH2OTBDMS |

Synthesis Protocols

The synthesis of (2-Bromoethoxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromoethanol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. Two common experimental protocols are detailed below.

Synthesis using Imidazole as a Base

This protocol describes the synthesis using imidazole as a base in dimethylformamide (DMF).

Experimental Protocol:

-

In a round-bottom flask, dissolve tert-butyldimethylsilyl chloride (TBDMSCl, 1.0 equivalent) and imidazole (1.3 equivalents) in anhydrous DMF.

-

Stir the solution at room temperature for 30 minutes.

-

Slowly add 2-bromoethanol (1.0 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 16 hours.

-

After the reaction is complete, partition the mixture between diethyl ether (Et2O) and water.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the product.[3]

Synthesis using Triethylamine and DMAP

This alternative protocol utilizes triethylamine (Et3N) as a base and 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane (DCM).

Experimental Protocol:

-

To a solution of 2-bromoethanol (1.0 equivalent) in dichloromethane (DCM), sequentially add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents), triethylamine (Et3N, 2.0 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.008 equivalents).

-

Stir the reaction mixture at room temperature for 15 hours.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Partition the residue with 1N hydrochloric acid (HCl) and ethyl acetate (EtOAc).

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography using hexane as the eluent to afford the colorless oily product.[3]

Applications in Organic Synthesis

(2-Bromoethoxy)(tert-butyl)dimethylsilane is a valuable reagent in organic synthesis, primarily utilized for the introduction of a protected hydroxyethyl group.

-

Protecting Group Chemistry: It serves as a protecting group for alcohols and amines. The tert-butyldimethylsilyl (TBDMS) group is stable to a wide range of reaction conditions and can be readily removed when needed.[2]

-

N-Alkylation: The compound is used for the selective N-alkylation of various substrates, including indoles and piperazines.[1][3]

-

Synthesis of Bioactive Molecules: It has been employed in the synthesis of complex molecules, such as opioid receptor ligands and taxane derivatives.[2]

Safety and Handling

(2-Bromoethoxy)(tert-butyl)dimethylsilane is classified as an irritant. It is crucial to handle this chemical with appropriate safety precautions.

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection/face protection |

| H335: May cause respiratory irritation | P302 + P352: IF ON SKIN: Wash with plenty of soap and water |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Always consult the Safety Data Sheet (SDS) before handling this compound.

Visualized Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of (2-Bromoethoxy)(tert-butyl)dimethylsilane.

Logical Relationship of Applications

The diagram below outlines the logical relationship of the primary applications of (2-Bromoethoxy)(tert-butyl)dimethylsilane in organic synthesis.

References

- 1. (2-Bromoethoxy)-tert-butyldimethylsilane | 86864-60-0 | Benchchem [benchchem.com]

- 2. (2-BROMOETHOXY)-TERT-BUTYLDIMETHYLSILANE | 86864-60-0 [chemicalbook.com]

- 3. (2-溴乙氧基)-叔丁基二甲基硅烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (2-Bromoethoxy)-Tert-Butyldimethylsilane Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

Spectroscopic and Synthetic Profile of (2-Bromophenethoxy)(tert-butyl)dimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for (2-Bromophenethoxy)(tert-butyl)dimethylsilane. Due to the limited availability of specific experimental spectra in public databases, this guide presents predicted spectroscopic data based on the compound's structure, alongside established experimental protocols for its synthesis and characterization. This information is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug development.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and mass spectrometry, and by drawing parallels with structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.55 | d | 1H | Ar-H |

| ~7.25 | t | 1H | Ar-H |

| ~7.15 | t | 1H | Ar-H |

| ~7.05 | d | 1H | Ar-H |

| ~3.95 | t | 2H | -OCH₂- |

| ~3.10 | t | 2H | -CH₂Br |

| ~0.90 | s | 9H | -C(CH₃)₃ |

| ~0.05 | s | 6H | -Si(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~139.0 | Ar-C (quaternary) |

| ~133.0 | Ar-CH |

| ~129.0 | Ar-CH |

| ~127.5 | Ar-CH |

| ~127.0 | Ar-CH |

| ~124.0 | Ar-C (quaternary, C-Br) |

| ~65.0 | -OCH₂- |

| ~40.0 | -CH₂Br |

| ~26.0 | -C(CH₃)₃ |

| ~18.5 | -C(CH₃)₃ |

| ~-5.0 | -Si(CH₃)₂ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Strong | Aliphatic C-H Stretch |

| 1475-1450 | Medium | C=C Aromatic Ring Stretch |

| 1255 | Strong | Si-CH₃ Bend |

| 1100-1000 | Strong | C-O-Si Stretch |

| 840-780 | Strong | Si-C Stretch |

| ~750 | Strong | C-Br Stretch |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z | Proposed Fragment Ion |

| 315/317 | [M+H]⁺ (Molecular ion with Br isotopes) |

| 257/259 | [M - C(CH₃)₃]⁺ |

| 199 | [M - Br - C₄H₉]⁺ |

| 183 | [BrC₆H₄CH₂CH₂]⁺ |

| 115 | [Si(CH₃)₂(C(CH₃)₃)]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved through the silylation of 2-(2-bromophenyl)ethanol. The following is a detailed, representative protocol.

Synthesis of this compound

Materials:

-

2-(2-bromophenyl)ethanol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 2-(2-bromophenyl)ethanol (1.0 eq) in anhydrous DCM is added imidazole (2.5 eq).

-

The mixture is stirred at room temperature until all the imidazole has dissolved.

-

tert-Butyldimethylsilyl chloride (1.2 eq) is added portion-wise to the solution.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization Protocol

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Infrared Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory for liquid samples.

-

Mass Spectrometry: High-resolution mass spectra (HRMS) are acquired using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Visualizations

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

An In-depth Technical Guide on the Reaction Mechanisms of (2-Bromophenethoxy)(tert-butyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromophenethoxy)(tert-butyl)dimethylsilane is a versatile bifunctional molecule utilized in organic synthesis, primarily as a protecting group for alcohols and as an alkylating agent. Its reactivity is characterized by the interplay between the nucleophilic silyloxy group and the electrophilic carbon bearing the bromine atom. This guide provides a detailed exploration of the synthesis and key reaction mechanisms of this compound, with a focus on intramolecular cyclization facilitated by neighboring group participation. Experimental protocols and quantitative data are presented to offer a comprehensive resource for professionals in the field.

Introduction

This compound, a member of the silyl ether family, is a valuable reagent in modern organic chemistry. The tert-butyldimethylsilyl (TBDMS) group offers robust protection for alcohols under a variety of reaction conditions, while the bromoethyl moiety provides a reactive site for nucleophilic substitution and other transformations.[1] The proximate positioning of the silyloxy and bromo groups gives rise to interesting and synthetically useful intramolecular reactivity, which is a central focus of this document.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the silylation of 2-bromoethanol with tert-butyldimethylsilyl chloride (TBDMSCl). The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Caption: General synthesis of this compound.

Experimental Protocols

Two common procedures for the synthesis are detailed below, offering flexibility in the choice of base and solvent.

Protocol 1: Imidazole in DMF [2]

-

Dissolve tert-butyldimethylsilyl chloride (1.2 eq) and imidazole (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).

-

To this solution, add 2-bromoethanol (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Protocol 2: Triethylamine and DMAP in Dichloromethane

-

To a solution of 2-bromoethanol (1.0 eq) in dichloromethane (DCM), add tert-butyldimethylsilyl chloride (1.1 eq), triethylamine (2.0 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the mixture at room temperature for 15 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify by column chromatography if necessary.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₉BrOSi | [3][4] |

| Molecular Weight | 239.23 g/mol | [4] |

| Boiling Point | 70-75 °C at 2.5 mmHg | [2][4] |

| Density | 1.115 g/mL at 25 °C | [2][4] |

| Refractive Index | n20/D 1.444 | [2][4] |

Reaction Mechanisms

The reactivity of this compound is dominated by two key features: the lability of the TBDMS ether and the reactivity of the primary alkyl bromide.

Deprotection of the TBDMS Ether

The TBDMS group can be cleaved under acidic conditions or, more commonly, with a source of fluoride ions.

Acid-Catalyzed Deprotection: The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a solvent molecule (e.g., water or alcohol) on the silicon atom.

Fluoride-Mediated Deprotection: This is the most prevalent method for TBDMS deprotection. The high affinity of fluorine for silicon drives the reaction. Tetrabutylammonium fluoride (TBAF) is the most common reagent for this transformation.

Caption: Fluoride-mediated deprotection of a TBDMS ether.

Nucleophilic Substitution at the Bromine-Bearing Carbon

The primary alkyl bromide is susceptible to Sₙ2 reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups.

Example: N-Alkylation this compound can be used to N-alkylate amines, such as 5-piperazin-1-yl-1H-indole.[2]

Intramolecular Cyclization: Neighboring Group Participation

A key and synthetically powerful reaction mechanism of this compound is its propensity to undergo intramolecular cyclization, driven by the neighboring group participation (NGP) of the silyloxy oxygen.[5][6][7][8] This anchimeric assistance leads to an enhanced reaction rate compared to a similar substrate lacking the participating group.[6]

The reaction is typically initiated by a Lewis acid or a silver salt, which coordinates to the bromine atom, making it a better leaving group. The oxygen of the silyloxy group then acts as an internal nucleophile, attacking the carbon bearing the bromine in an intramolecular Sₙ2 fashion. This results in the formation of a cyclic oxonium ion intermediate.

Mechanism of Intramolecular Cyclization:

Caption: Neighboring group participation leading to a cyclic intermediate.

This cyclic intermediate is highly reactive and can be attacked by an external nucleophile at either of the two carbons of the original ethylene bridge. The regioselectivity of the nucleophilic attack depends on the nature of the nucleophile and the reaction conditions.

Potential Products:

-

1,4-Dioxane derivatives: If the nucleophile is another molecule of a protected alcohol, dimerization can occur, leading to the formation of a 1,4-dioxane ring system after deprotection. The synthesis of 1,4-dioxane can be achieved through the dehydration and ring closure of diethylene glycol, a process that shares mechanistic similarities with the cyclization of two molecules of a 2-hydroxyethyl derivative.[9][10]

-

Functionalized ethers: Attack by other nucleophiles (e.g., halides, cyanide, azide) will lead to the formation of functionalized silyl ethers.

Conclusion

This compound is a valuable synthetic building block whose reactivity is governed by the interplay of its silyl ether and alkyl bromide functionalities. While the TBDMS group serves as a robust protecting group, its oxygen atom can also act as an internal nucleophile, facilitating intramolecular reactions. This neighboring group participation leads to the formation of a cyclic oxonium intermediate, which can be trapped by various nucleophiles to afford a range of functionalized products. Understanding these reaction mechanisms is crucial for the strategic design of complex molecules in pharmaceutical and materials science research. The provided experimental protocols and data serve as a practical guide for the synthesis and application of this versatile reagent.

References

- 1. (2-Bromoethoxy)-tert-butyldimethylsilane | 86864-60-0 | Benchchem [benchchem.com]

- 2. (2-BROMOETHOXY)-TERT-BUTYLDIMETHYLSILANE | 86864-60-0 [chemicalbook.com]

- 3. (2-Bromoethoxy)-tert-butyldimethylsilane | C8H19BrOSi | CID 3608067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2-溴乙氧基)-叔丁基二甲基硅烷 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. grokipedia.com [grokipedia.com]

- 6. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]

- 10. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Shelf Life and Storage of (2-Bromophenethoxy)(tert-butyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the factors influencing the shelf life and optimal storage conditions for (2-Bromophenethoxy)(tert-butyl)dimethylsilane. The stability of this versatile silyl ether is critical for its effective use as a protecting group and synthetic intermediate in complex chemical syntheses. This document outlines the principal degradation pathways, recommended storage protocols, and methodologies for assessing the compound's purity and stability over time.

Core Concepts: Stability of Silyl Ethers

This compound belongs to the tert-butyldimethylsilyl (TBDMS) class of silyl ethers. The stability of these compounds is a key consideration in their application. The silicon-oxygen bond is susceptible to cleavage under certain conditions, primarily through hydrolysis. The rate of this degradation is significantly influenced by steric hindrance around the silicon atom, the pH of the environment, temperature, and the solvent used.[1]

The bulky tert-butyl group in TBDMS ethers provides substantial steric protection to the silicon atom, making them significantly more stable than less hindered silyl ethers like trimethylsilyl (TMS) ethers.[1] This enhanced stability allows for their use in a wider range of reaction conditions. However, they are not impervious to degradation, especially over extended periods or under suboptimal storage conditions.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, adherence to proper storage and handling protocols is essential. The compound is known to be sensitive to moisture and potentially to light.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Refrigeration slows down potential hydrolytic and other degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric moisture, which can lead to hydrolysis. |

| Container | Tightly sealed, opaque container. | Prevents exposure to moisture and light, which can catalyze degradation. |

| Stabilizer | Often supplied with a stabilizer such as sodium carbonate. | Neutralizes trace amounts of acid that may be present or form, which can catalyze hydrolysis. |

| Handling | Handle in a dry, well-ventilated area. Avoid contact with skin and eyes. | Prevents accidental hydrolysis from environmental moisture and ensures personnel safety. |

Degradation Pathways and Mechanisms

The primary degradation pathway for this compound is the cleavage of the silyl ether bond. This can occur under both acidic and basic conditions, as well as in the presence of fluoride ions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the oxygen atom of the silyl ether is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.

Caption: Acid-catalyzed hydrolysis of the silyl ether.

Base-Catalyzed Hydrolysis

In the presence of a base, a hydroxide ion directly attacks the silicon atom, leading to the cleavage of the silicon-oxygen bond. This process is generally slower for sterically hindered silyl ethers like TBDMS.

References

Physical properties of (2-Bromophenethoxy)(tert-butyl)dimethylsilane

An In-depth Technical Guide on the Physical and Chemical Properties of Brominated Alkoxy- and Phenalkoxy-Silane Derivatives

This technical guide provides a comprehensive overview of the physical properties, synthesis, and analytical data for key brominated alkoxy- and phenalkoxy-silane derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

(2-Bromoethoxy)(tert-butyl)dimethylsilane

(2-Bromoethoxy)(tert-butyl)dimethylsilane is a versatile organosilicon compound utilized in organic synthesis. It serves as a valuable reagent for introducing the tert-butyldimethylsilyl (TBDMS) protected ethoxy group.

Physical and Chemical Properties

A summary of the key physical and chemical properties of (2-Bromoethoxy)(tert-butyl)dimethylsilane is presented in the table below.

| Property | Value | Reference |

| CAS Number | 86864-60-0 | [1] |

| Molecular Formula | C8H19BrOSi | [2] |

| Molecular Weight | 239.23 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 70-75 °C at 2.5 mmHg | [1][2] |

| Density | 1.115 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.444 | [1][2] |

| Flash Point | 163 °F (73 °C) | [2][3] |

| Storage Temperature | 2-8°C | [2][3] |

| Solubility | Reacts slowly with water | [2] |

Experimental Protocols

The synthesis of (2-Bromoethoxy)(tert-butyl)dimethylsilane is typically achieved through the reaction of 2-bromoethanol with tert-butyldimethylchlorosilane (TBDMSCl) in the presence of a base.

Protocol 1: Synthesis using Imidazole in DMF [1]

-

Dissolve tert-butyldimethylchlorosilane (TBDMSCl) (10.61 g, 70.42 mmol) and imidazole (6.23 g, 91.55 mmol) in dimethylformamide (DMF) (12.5 mL) in a round-bottom flask.

-

Stir the solution at room temperature for 30 minutes.

-

Add 2-bromoethanol (5 mL, 70.42 mmol) to the mixture.

-

Continue stirring at room temperature for 16 hours.

-

Partition the reaction mixture between diethyl ether (Et2O) and water.

-

Separate the organic layer, dry it over magnesium sulfate (MgSO4), filter, and concentrate in vacuo to obtain the product.

Protocol 2: Synthesis using Triethylamine and DMAP in Dichloromethane [1]

-

To a solution of 2-bromoethanol (3.5 mL, 49.3 mmol) in dichloromethane (DCM, 20 mL), sequentially add tert-butyldimethylchlorosilane (TBDMSCl, 8.17 g, 54.2 mmol), triethylamine (Et3N, 13.85 mL, 98.6 mmol), and 4-dimethylaminopyridine (DMAP, 55 mg, 0.394 mmol).

-

Stir the reaction mixture at room temperature for 15 hours.

-

Concentrate the mixture under reduced pressure.

-

Partition the residue with 1N hydrochloric acid (HCl) and ethyl acetate (EtOAc).

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography using hexane as the eluent to afford the colorless oily product.

Analytical Data

| Analytical Data Type | Result | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.89 (t, 2H), 3.40 (t, 2H), 0.91 (s, 9H), 0.091 (s, 6H) | [1] |

| Mass Spectrometry (GC/MS) | Molecular ion peak m/z 239 (M+) | [1][4] |

Synthesis Workflow

Caption: Synthetic workflow for (2-Bromoethoxy)(tert-butyl)dimethylsilane.

(3-Bromophenethoxy)(tert-butyl)dimethylsilane

Physical and Chemical Properties

The following table summarizes the known properties of (3-Bromophenethoxy)(tert-butyl)dimethylsilane.

| Property | Value | Reference |

| CAS Number | 249937-07-3 | [5] |

| Molecular Formula | C14H23BrOSi | [5] |

| Molecular Weight | 315.32 g/mol | [5] |

Further experimental data such as boiling point, density, and spectroscopic information for this specific isomer are not detailed in the available search results. Researchers interested in this compound may need to perform experimental characterization or consult more specialized chemical databases.

References

- 1. (2-BROMOETHOXY)-TERT-BUTYLDIMETHYLSILANE | 86864-60-0 [chemicalbook.com]

- 2. (2-BROMOETHOXY)-TERT-BUTYLDIMETHYLSILANE CAS#: 86864-60-0 [amp.chemicalbook.com]

- 3. (2-ブロモエトキシ)-tert-ブチルジメチルシラン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (2-Bromoethoxy)-tert-butyldimethylsilane | 86864-60-0 | Benchchem [benchchem.com]

- 5. (3-Bromophenethoxy)(tert-butyl)dimethylsilane | C14H23BrOSi | CID 11515183 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Molecular Weight Determination of (2-Bromophenethoxy)(tert-butyl)dimethylsilane

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the molecular weight of (2-Bromophenethoxy)(tert-butyl)dimethylsilane. A critical preliminary finding is the ambiguity of the provided chemical name. Standard chemical nomenclature databases do not definitively recognize "this compound." However, logical interpretation of the name's constituent parts allows for the deduction of a likely molecular formula. This guide outlines the process of interpreting the ambiguous name, determining the corresponding molecular formula, and calculating the molecular weight. All quantitative data is presented in a structured format for clarity.

Nomenclature and Structure Elucidation

The term "phenethoxy" is not a standard IUPAC designation and can be interpreted in several ways. The most chemically plausible interpretations for "this compound" are as a silyl ether derivative of either 2-bromo-1-phenylethanol or 2-(2-bromophenyl)ethanol. Both of these interpretations lead to the same molecular formula.

-

Interpretation 1: A tert-butyldimethylsilyl ether of 2-bromo-1-phenylethanol.

-

Interpretation 2: A tert-butyldimethylsilyl ether of 2-(2-bromophenyl)ethanol.

Both interpretations resolve to the following molecular formula: C₁₄H₂₃BrOSi . This guide will proceed with the molecular weight calculation based on this derived formula. It is strongly recommended that for experimental work, the precise structure of the compound be confirmed via analytical methods such as NMR and mass spectrometry.

Molecular Weight Calculation

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula (C₁₄H₂₃BrOSi).

Atomic Composition and Weights

The following table summarizes the atomic components of the molecule and their respective atomic weights.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 14 | 12.011 | 168.154 |

| Hydrogen | H | 23 | 1.008 | 23.184 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Silicon | Si | 1 | 28.086 | 28.086 |

| Total | 315.327 |

Based on the derived molecular formula of C₁₄H₂₃BrOSi, the calculated molecular weight of this compound is 315.33 g/mol .

Experimental Protocols

Detailed experimental protocols for synthesis or use in signaling pathways are contingent on the definitive structure of the molecule. Due to the ambiguity of the provided name, specific experimental procedures cannot be detailed in this guide. General protocols for the silylation of alcohols, such as the reaction of an alcohol with tert-butyldimethylsilyl chloride in the presence of a base like imidazole in an aprotic solvent, are widely available in organic chemistry literature.

Visualization of Molecular Weight Calculation

The following diagram illustrates the logical workflow for calculating the molecular weight of the compound based on its determined molecular formula.

Caption: Workflow for Molecular Weight Calculation.

An In-depth Technical Guide to the Structure and Synthesis of (2-Bromophenethoxy)(tert-butyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of (2-Bromophenethoxy)(tert-butyl)dimethylsilane. Due to the limited availability of specific experimental data for this compound in public literature, this guide also includes information on the closely related analogue, (2-Bromoethoxy)(tert-butyl)dimethylsilane, and general protocols for the synthesis of silyl ethers, which are crucial for the preparation of the title compound.

Chemical Structure and Properties

This compound is an organosilicon compound featuring a tert-butyldimethylsilyl (TBDMS) ether linked to a 2-bromophenethyl group. The TBDMS group is a widely used protecting group for alcohols in organic synthesis due to its steric bulk and stability under various conditions.[1] The presence of the bromophenyl group makes this molecule a potential precursor for further functionalization through cross-coupling reactions.

Below is a visualization of the chemical structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 181021-20-5 |

| Molecular Formula | C₁₄H₂₃BrOSi |

| Molecular Weight | 315.32 g/mol |

| Appearance | Not specified (likely a colorless liquid) |

| Boiling Point | 314.9 °C at 760 mmHg |

| Flash Point | 144.3 °C |

| Density | 1.127 g/cm³ |

| Refractive Index | 1.496 |

| Vapor Pressure | 0.001 mmHg at 25°C |

Note: The properties listed above are predicted or sourced from chemical supplier databases and may not be experimentally verified.

For comparison, the properties of the structurally similar (2-Bromoethoxy)(tert-butyl)dimethylsilane (CAS: 86864-60-0) are provided below.[2][3][4]

Table 2: Physicochemical Properties of (2-Bromoethoxy)(tert-butyl)dimethylsilane

| Property | Value |

| CAS Number | 86864-60-0 |

| Molecular Formula | C₈H₁₉BrOSi |

| Molecular Weight | 239.23 g/mol |

| Appearance | Colorless liquid[2] |

| Boiling Point | 70-75 °C at 2.5 mmHg[2][3] |

| Density | 1.115 g/mL at 25 °C[2][3] |

| Refractive Index | n20/D 1.444[2][3] |

| Storage Temperature | 2-8°C |

Synthesis

The synthesis of this compound involves the protection of the primary alcohol of 2-(2-bromophenyl)ethanol with tert-butyldimethylsilyl chloride (TBDMSCl). This is a standard silylation reaction.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

3.1. Synthesis of 2-(2-Bromophenyl)ethanol (Starting Material)

A common method for the preparation of 2-(2-bromophenyl)ethanol is the reduction of 2-bromophenylacetic acid.[7]

-

Materials: 2-bromophenylacetic acid, borane-dimethyl sulfide complex, tetrahydrofuran (THF), 2N hydrochloric acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 2-bromophenylacetic acid (1.0 eq) in anhydrous THF in a round-bottom flask and cool the solution to 0 °C.

-

Slowly add borane-dimethyl sulfide complex (1.5 eq) to the cooled solution.

-

After the initial gas evolution ceases, remove the ice bath and stir the reaction mixture at room temperature overnight.

-

Cool the mixture in an ice bath and carefully quench the reaction by the slow addition of 2N hydrochloric acid.

-

Add water and stir for 30 minutes, then extract the aqueous phase with diethyl ether.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-bromophenyl)ethanol.[7]

-

3.2. Synthesis of this compound

This protocol is based on the highly reliable Corey procedure for silylation.[5][8]

-

Materials: 2-(2-bromophenyl)ethanol, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole, anhydrous N,N-dimethylformamide (DMF), diethyl ether, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.[5]

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(2-bromophenyl)ethanol (1.0 eq).

-

Dissolve the alcohol in anhydrous DMF (to a concentration of 0.1-0.5 M).[5]

-

Add imidazole (2.5 eq) to the solution and stir until it is fully dissolved.[5]

-

Add TBDMSCl (1.2 eq) portion-wise to the stirred solution at room temperature.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.[5]

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine to remove DMF and imidazole.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure this compound.[5]

-

Applications in Drug Development

Silyl ethers, such as the TBDMS ether in the title compound, are extensively used in drug discovery and development primarily as protecting groups for hydroxyl functionalities.[1][8] This protection strategy is essential in multi-step syntheses of complex pharmaceutical agents, preventing unwanted side reactions of the alcohol group.[9]

The stability of the TBDMS group can be modulated, which has led to its use in prodrug strategies.[10] By attaching a silyl ether to a drug molecule, its solubility and release profile can be altered.[11] The silyl ether can be designed to be cleaved under specific physiological conditions, such as the acidic environment of tumor tissues, to release the active drug.[11]

The bromophenyl moiety in this compound also serves as a synthetic handle for the construction of more complex molecules through various palladium-catalyzed cross-coupling reactions, which are fundamental in medicinal chemistry.

Caption: Logical flow of the use of silyl ethers in drug development.

Conclusion

This compound is a valuable synthetic intermediate, combining the utility of a robust silyl ether protecting group with a functionalized aromatic ring. While detailed experimental data for this specific molecule is not widely published, its synthesis and properties can be reliably inferred from established chemical principles and data from analogous compounds. Its structure makes it a promising building block for the synthesis of complex molecules in the field of drug discovery.

This document is intended for research purposes only. All chemical syntheses should be performed by trained professionals in a controlled laboratory environment with appropriate safety precautions.

References

- 1. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 2. (2-BROMOETHOXY)-TERT-BUTYLDIMETHYLSILANE | 86864-60-0 [chemicalbook.com]

- 3. (2-BROMOETHOXY)-TERT-BUTYLDIMETHYLSILANE CAS#: 86864-60-0 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. tert-Butyldimethylsilyl Chloride (TBS-Cl) [commonorganicchemistry.com]

- 7. chembk.com [chembk.com]

- 8. Silyl ether - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Protection of Alcohols Using (2-Bromophenethoxy)(tert-butyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (2-Bromophenethoxy)(tert-butyl)dimethylsilane as a protecting group for alcohols. This reagent introduces the versatile tert-butyldimethylsilyl (TBDMS) ether, which is valuable in multi-step organic synthesis due to its stability and selective deprotection profile.

Introduction

This compound is a silylating agent used to protect hydroxyl groups in a variety of molecules, including primary, secondary, and tertiary alcohols, as well as phenols. The resulting tert-butyldimethylsilyl (TBDMS) ether is stable to a wide range of reaction conditions, such as those involving basic reagents, organometallics, and many oxidizing and reducing agents. The protection of alcohols is a critical strategy in the synthesis of complex molecules, particularly in pharmaceutical development, where multiple functional groups must be selectively manipulated.[1]

The TBDMS group offers a significant advantage over other silyl ethers due to its moderate steric bulk, which allows for the selective protection of less hindered alcohols.[2] Furthermore, the silicon-oxygen bond can be selectively cleaved under specific conditions, typically using a fluoride source or acidic medium, allowing for the timely deprotection of the alcohol.[3]

Data Presentation

Table 1: General Reaction Parameters for Alcohol Protection

| Alcohol Type | Typical Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield |

| Primary | Imidazole | DMF | 0 - 25 | 2 - 12 | >90% |

| Secondary | Imidazole, DMAP | DMF, CH₂Cl₂ | 25 - 40 | 12 - 24 | 70-90% |

| Tertiary | AgOTf, 2,6-lutidine | CH₂Cl₂ | 25 | 24 - 48 | Variable |

| Phenol | Imidazole | DMF | 25 | 2 - 8 | >95% |

Table 2: Relative Stability of Common Silyl Ethers

| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |

| TMS | 1 | 1 |

| TES | 64 | ~10 |

| TBDMS | 20,000 | ~20,000 |

| TIPS | 700,000 | 100,000 |

| TBDPS | 5,000,000 | ~20,000 |

Data is generalized and can vary based on substrate and specific reaction conditions.

Experimental Protocols

General Protocol for the Protection of a Primary Alcohol

This protocol describes the silylation of a primary alcohol using this compound.

Materials:

-

Alcohol substrate (1.0 eq)

-

This compound (1.2 eq)

-

Imidazole (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol substrate and dissolve it in anhydrous DMF.

-

Add imidazole to the solution and stir until it is completely dissolved.

-

Slowly add this compound to the reaction mixture at room temperature. For highly reactive substrates or to enhance selectivity, the reaction can be cooled to 0 °C.

-

Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 to 12 hours.

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

General Protocol for the Protection of a Phenol

This protocol details the protection of a phenolic hydroxyl group.[4][5]

Materials:

-

Phenol substrate (1.0 eq)

-

This compound (1.1 eq)

-

Imidazole (2.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Petroleum Ether

-

Diethyl Ether

-

1 M Sodium Hydroxide (NaOH) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the phenol and imidazole in anhydrous DMF.

-

Add this compound to the solution and stir at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 2 to 8 hours.

-

Quench the reaction with water and add petroleum ether.

-

Separate the phases and extract the aqueous phase with a mixture of petroleum ether and diethyl ether.

-

Combine the organic phases and wash successively with 1 M NaOH solution, water, and saturated NaCl solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

-

The crude product can be further purified by distillation or column chromatography.

General Protocol for Deprotection using Tetrabutylammonium Fluoride (TBAF)

This protocol describes the cleavage of the TBDMS ether to regenerate the alcohol.

Materials:

-

TBDMS-protected alcohol (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Dissolve the TBDMS-protected alcohol in anhydrous THF in a round-bottom flask.

-

Add the TBAF solution dropwise to the mixture at room temperature.

-

Stir the reaction and monitor its progress by TLC. Deprotection is usually complete within 1 to 4 hours.

-

Once the reaction is complete, quench by adding water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by flash column chromatography.

Mandatory Visualizations

General Workflow for Protection and Deprotection

Caption: General workflow for alcohol protection and deprotection.

Logical Relationship of Silyl Ether Stability

Caption: Relative stability of common silyl ethers.

References

Application Notes and Protocols for the Cleavage of TBDMS Ether from (2-Bromophenethoxy)(tert-butyl)dimethylsilane

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyldimethylsilyl (TBDMS or TBS) group is a robust and widely used protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from its ease of installation, stability across a wide range of reaction conditions, and its selective removal under specific, mild protocols.[1][2] The cleavage of the TBDMS ether from (2-Bromophenethoxy)(tert-butyl)dimethylsilane to yield 2-(2-bromophenoxy)ethanol is a critical deprotection step. The choice of deprotection method is paramount to ensure high yield and to maintain the integrity of the brominated aromatic ring.

This document provides detailed application notes, comparative data on various cleavage methods, and specific experimental protocols for the deprotection of this substrate.

Mechanism of Deprotection

The most common methods for TBDMS ether cleavage involve nucleophilic attack on the silicon atom.

-

Fluoride-Mediated Cleavage: Fluoride ions (from sources like Tetrabutylammonium fluoride - TBAF) are highly effective due to the high affinity of fluorine for silicon. The fluoride ion attacks the silicon atom, forming a transient, pentacoordinate silicon intermediate. The formation of the exceptionally strong silicon-fluoride (Si-F) bond drives the reaction, leading to the cleavage of the silicon-oxygen (Si-O) bond and liberating the alcohol.[2][3]

-

Acid-Catalyzed Cleavage: In the presence of acid, the ether oxygen is protonated, making it a better leaving group. A nucleophile (often the solvent, like methanol or water) then attacks the silicon atom, leading to the cleavage of the Si-O bond.[4][5] Milder acidic conditions, such as a catalytic amount of acetyl chloride in methanol, can generate HCl in situ for this purpose.[6][7]

Data Presentation: Comparison of TBDMS Cleavage Methods

The following table summarizes various methods applicable for the deprotection of primary TBDMS ethers, similar to this compound. The efficiency of these methods can be influenced by the specific substrate, solvent, and temperature.

| Method | Reagent/Catalyst | Solvent | Temperature | Time | Yield (%) | Key Features & Considerations | Citation |

| Fluoride-Mediated | Tetrabutylammonium fluoride (TBAF) | THF | Room Temp. | 1-18 h | 97-99 | Most common method; can be basic, potentially affecting base-sensitive groups. | [1][8] |

| Fluoride-Mediated | Triethylamine trihydrofluoride (TEA·3HF) | Acetonitrile | Room Temp. | 1-4 h | High | Milder and less basic than TBAF; suitable for base-sensitive substrates. | [2] |

| Acid-Catalyzed | Acetyl Chloride (catalytic) | Methanol | 0°C to RT | 10-30 min | 90-98 | Very mild and fast; generates HCl in situ; tolerates many other protecting groups. | [6][7] |

| Acid-Catalyzed | Acetic Acid / Water | THF | Room Temp. | Several hours | Variable | Requires stronger acidic conditions; may not be suitable for acid-labile groups. | [5] |

| Lewis Acid | Stannous Chloride (SnCl₂) | Ethanol | Reflux | 1-2 h | 80-90 | Effective and uses an inexpensive reagent. | |

| Catalytic | Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) | Acetone/Water | Reflux | 2-30 h | Moderate to Excellent | Nearly neutral conditions; requires elevated temperatures. | [9] |

Experimental Protocols

Protocol 1: Tetrabutylammonium Fluoride (TBAF) Mediated Deprotection (Standard Method)

This protocol describes a general and highly effective procedure for the deprotection of this compound using a commercial solution of TBAF in THF.[1][10][11]

Materials:

-

This compound (1.0 equiv.)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1-1.5 equiv.)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Water (H₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the TBDMS-protected substrate (1.0 equiv.) in anhydrous THF (to a concentration of approx. 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Add the TBAF solution (1.0 M in THF, 1.2 equiv.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer, and wash it sequentially with water and then brine.[10]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-(2-bromophenoxy)ethanol.

Note on Basicity: The TBAF reagent is basic and may cause decomposition if the substrate has base-sensitive functional groups. In such cases, buffering the reaction mixture with a mild acid like acetic acid is recommended.[10][11]

Protocol 2: Acetyl Chloride Catalyzed Deprotection (Mild Acidic Method)

This protocol offers a mild, fast, and efficient alternative for cleaving the TBDMS ether, particularly useful when basic conditions must be avoided.[6][7]

Materials:

-

This compound (1.0 equiv.)

-

Acetyl Chloride (AcCl) (0.1-0.2 equiv.)

-

Anhydrous Methanol (MeOH)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the TBDMS-protected substrate (1.0 equiv.) in anhydrous methanol (to a concentration of approx. 0.1 M) in a round-bottom flask with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetyl chloride (0.1 equiv.) dropwise to the stirred solution.

-

Stir the reaction at 0 °C for 10-30 minutes, monitoring its progress by TLC. If the reaction is sluggish, it can be allowed to warm to room temperature.

-

Once the reaction is complete, carefully quench the acid by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 2-(2-bromophenoxy)ethanol.

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]

- 7. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]

- 8. total-synthesis.com [total-synthesis.com]

- 9. scribd.com [scribd.com]

- 10. benchchem.com [benchchem.com]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Orthogonal Protection Strategies with (2-Bromophenethoxy)(tert-butyl)dimethylsilane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the strategic use of protecting groups is paramount for achieving high yields and purity. The concept of orthogonal protection, wherein one protecting group can be selectively removed in the presence of others under specific, non-interfering conditions, is a cornerstone of modern synthetic chemistry. This document provides detailed application notes and protocols for the utilization of (2-Bromophenethoxy)(tert-butyl)dimethylsilane as a reagent for the introduction of the 2-(tert-butyldimethylsilyloxy)ethyl (TBDMSOE) protecting group in orthogonal protection strategies.

The TBDMSOE group is a silyl ether-based protecting group primarily used for hydroxyl and amino functionalities. Its stability profile, particularly its resistance to acidic and mildly basic conditions, coupled with its selective cleavage by fluoride ions, makes it an excellent candidate for orthogonal strategies alongside common acid-labile (e.g., Boc), base-labile (e.g., Fmoc), and hydrogenolysis-labile (e.g., Bn) protecting groups. These notes will delineate the principles of its application, provide detailed experimental protocols, and present data to guide the synthetic chemist in leveraging the TBDMSOE group for the synthesis of complex molecules.

Principle of Orthogonality with the TBDMSOE Group

The utility of the TBDMSOE protecting group in orthogonal synthesis stems from the distinct chemical conditions required for its removal compared to other widely used protecting groups. The core of the TBDMSOE group is the tert-butyldimethylsilyl (TBDMS) ether, which is readily cleaved by a source of fluoride ions due to the high affinity of silicon for fluoride.

An orthogonal protection strategy employing the TBDMSOE group can be visualized as follows:

This diagram illustrates that from a multi-protected intermediate, each protecting group can be selectively removed to unmask a specific functional group for subsequent reactions, while the other protecting groups, including TBDMSOE, remain intact.

Data Presentation: Protection and Deprotection Conditions

The following tables summarize the conditions for the introduction of the TBDMSOE group and its selective cleavage, along with the conditions for the removal of common orthogonal protecting groups.

Table 1: Protection of Alcohols and Amines with this compound

| Functional Group | Reagents | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Primary Alcohol | This compound (1.2 eq) | NaH (1.2 eq) | THF | 0 to RT | 12 | >90 |

| Secondary Alcohol | This compound (1.5 eq) | NaH (1.5 eq) | DMF | RT | 24 | 85-95 |

| Primary Amine | This compound (1.1 eq) | K₂CO₃ (2.0 eq) | MeCN | 80 | 16 | 80-90 |

| Secondary Amine | This compound (1.2 eq) | DIPEA (2.0 eq) | DMF | 100 | 24 | 75-85 |

Table 2: Orthogonal Deprotection Strategies

| Protecting Group to be Cleaved | Reagents | Solvent | Temp. (°C) | Time | TBDMSOE Group Stability |

| TBDMSOE | TBAF (1.1 eq) | THF | RT | 1-4 h | Cleaved (>95% yield) |

| Boc | TFA/DCM (1:1) | DCM | RT | 0.5-1 h | Stable |

| Fmoc | 20% Piperidine in DMF | DMF | RT | 0.5 h | Stable |

| Benzyl (Bn) | H₂, Pd/C (10 mol%) | MeOH or EtOAc | RT | 2-16 h | Stable |

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with this compound

This protocol describes the general procedure for the protection of a primary hydroxyl group as a TBDMSOE ether.

Materials:

-

Primary alcohol (1.0 mmol)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol)

-

This compound (1.2 mmol)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of NaH (1.2 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere (e.g., Argon), add a solution of the primary alcohol (1.0 mmol) in anhydrous THF (5 mL) dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.2 mmol) in anhydrous THF (2 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the TBDMSOE-protected alcohol.

Protocol 2: Selective Deprotection of the TBDMSOE Group

This protocol details the fluoride-mediated cleavage of the TBDMSOE ether in the presence of acid-labile, base-labile, and hydrogenolysis-labile protecting groups.

Materials:

-

TBDMSOE-protected substrate (1.0 mmol)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 mmol)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the TBDMSOE-protected substrate (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere.

-

Add the TBAF solution (1.1 mL, 1.1 mmol) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol or amine.

Protocol 3: Orthogonal Deprotection of a Boc Group in the Presence of a TBDMSOE Group

This protocol demonstrates the selective removal of an acid-labile Boc group while the TBDMSOE group remains intact.

Materials:

-

Substrate protected with both Boc and TBDMSOE groups (1.0 mmol)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the dual-protected substrate (1.0 mmol) in DCM (5 mL) in a round-bottom flask at 0 °C.

-

Add TFA (5 mL) dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Carefully neutralize the residue by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to yield the Boc-deprotected product with the TBDMSOE group intact. Further purification may be performed if necessary.

Conclusion

The 2-(tert-butyldimethylsilyloxy)ethyl (TBDMSOE) protecting group, introduced via this compound, is a valuable tool for orthogonal protection strategies in complex molecule synthesis. Its robust stability towards a range of acidic and basic conditions allows for the selective removal of other common protecting groups such as Boc, Fmoc, and Benzyl ethers. The specific and mild conditions required for its own cleavage, namely fluoride-mediated deprotection, provide a distinct and reliable orthogonal handle. The protocols and data presented herein offer a guide for the effective implementation of the TBDMSOE group in synthetic campaigns, enabling the efficient and controlled construction of multifaceted molecular architectures. As with any protecting group strategy, optimization of reaction conditions for specific substrates is recommended to achieve maximal yields and purity.

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using (2-Bromophenethoxy)(tert-butyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals